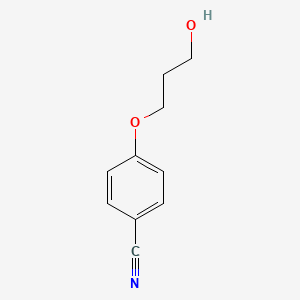

4-(3-Hydroxypropoxy)benzonitrile

Cat. No. B7863113

Key on ui cas rn:

147749-97-1

M. Wt: 177.20 g/mol

InChI Key: RKFWPUKFXWRSMT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07928225B2

Procedure details

Chlorobenzene (598 g, 9 volumes) and water (7.2 g, 0.4 moles) were added to a solution of chirally enriched 5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane in chlorobenzene (0.382 moles; see step (ii), Alternative 1 above) and heated to 75° C. Sulfric acid (98%, 134 g, 1.337 moles) was then added over 1 hour, whilst maintaining the temperature in the range 75-90° C. (In an alternative embodiment, chirally enriched 5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane may be added to sulfuric acid.) The biphasic reaction mixture was heated to 95° C. and stirred for 3 hours. The temperature was adjusted to 50° C. and methanol (57 g, 1.2 volumes) was added at such a rate as to maintain the temperature at between 50 and 60° C. The reaction mixture was basified by adding aqueous ammonia (17.5%, 346 g, 372 mL) over 2 hours at between 60 and 70° C., and then allowed to settle after 15 min of stirring (the mixture is kept at 60° C. during the period in which it is allowed to settle). The lower aqueous layer was separated and the upper organic layer transferred to the crystallising vessel. The aqueous layer was returned to the reaction vessel and the temperature was adjusted to 45° C. before chlorobenzene (133 g, 120 mL) was added. The separation process was repeated (i.e. the aqueous layer extracted and the phases separated) and the second organic phase combined with the first organic phase in the crystallising vessel. Chlorobenzene was then distilled (660 mL, 11 volumes) from the product layer at 50 mbar (5 kPa) and then methanol (470 g, 594 mL) was added over the course of 1 hour. The temperature was allowed to fall during this addition, after which the resulting slurry was cooled to 5° C. and held at that temperature for 1 hour before being filtered. The filter cake was then washed with two portions of methanol (2×47.4 g, (2×60 mL)), at either 5° C. or ambient temperature, and then suction dried for 30 mins. The product was transferred to a vacuum oven and dried to constant weight at 40° C. to provide the sub-title compound (yield 31% (42.5 g) over Alternative 1 of steps (i), (ii) and (iii)).

[Compound]

Name

acid

Quantity

134 g

Type

reactant

Reaction Step One

Name

5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

31%

Identifiers

|

REACTION_CXSMILES

|

[OH2:1].[CH2:2](N1C[C@H](O)CN(S(C2C=CC=CC=2)(=O)=O)C[C@@H](O)C1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)[OH:29].[NH3:33].Cl[C:35]1[CH:40]=CC=C[CH:36]=1>CO>[OH:1][CH2:36][CH2:35][CH2:40][O:29][C:6]1[CH:5]=[CH:4][C:3]([C:2]#[N:33])=[CH:8][CH:7]=1

|

Inputs

Step One

[Compound]

|

Name

|

acid

|

|

Quantity

|

134 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N1C[C@@H](CN(C[C@H](C1)O)S(=O)(=O)C1=CC=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

372 mL

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

7.2 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N1C[C@@H](CN(C[C@H](C1)O)S(=O)(=O)C1=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

598 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.382 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

57 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

) The biphasic reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 95° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature at between 50 and 60° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to settle after 15 min

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

of stirring (the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at 60° C. during the period in which it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower aqueous layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 45° C. before chlorobenzene (133 g, 120 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases separated) and the second organic phase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Chlorobenzene was then distilled (660 mL, 11 volumes) from the product layer at 50 mbar (5 kPa)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

methanol (470 g, 594 mL) was added over the course of 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to fall during this addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after which the resulting slurry was cooled to 5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at that temperature for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before being filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was then washed with two portions of methanol (2×47.4 g, (2×60 mL)), at either 5° C. or ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

suction dried for 30 mins

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried to constant weight at 40° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCCOC1=CC=C(C#N)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 42.5 g | |

| YIELD: PERCENTYIELD | 31% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |